1,1-Difluoro-3-(4-nitrophenyl)propan-2-one
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Overview
Description
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one typically involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-(4-nitrophenyl)ethanone
- 1,1-Difluoro-3-(4-methylphenyl)propan-2-one
- 1,1-Difluoro-3-(4-chlorophenyl)propan-2-one
Uniqueness
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one is unique due to the presence of both fluorine atoms and a nitro group, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H7F2NO3 |
---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
1,1-difluoro-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H7F2NO3/c10-9(11)8(13)5-6-1-3-7(4-2-6)12(14)15/h1-4,9H,5H2 |
InChI Key |
PHOZPCQJCAGSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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